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Abstract
Nopol, a bicyclic monoterpenoid alcohol, is a valuable chiral building block in organic

synthesis, particularly for the development of novel therapeutic agents. Its rigid

bicyclo[3.1.1]heptane framework and versatile hydroxyl group make it an attractive starting

material for creating structurally diverse molecules with significant biological activity. This guide

provides a comprehensive overview of the structure, stereochemistry, synthesis, and

spectroscopic properties of Nopol, with a focus on its applications in drug discovery and

development.

Structure and Stereochemistry
Nopol is chemically known as 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol. Its structure

consists of a pinene backbone with a primary alcohol functional group attached to a vinyl

carbon. The presence of two chiral centers in the bicyclic system gives rise to different

stereoisomers. The most commonly utilized and commercially available form is (1R)-(-)-Nopol.

Absolute Configuration
The absolute configuration of the chiral centers in (-)-Nopol is 1R, 5S. The Cahn-Ingold-Prelog

priority rules are used to assign the R/S configuration to these stereocenters. The bridged

nature of the bicyclic system imparts a high degree of conformational rigidity to the molecule.
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Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for (1R)-(-)-Nopol is presented

below.

Table 1: Physicochemical Properties of (1R)-(-)-Nopol
Property Value Reference

Molecular Formula C₁₁H₁₈O [Sigma-Aldrich]

Molecular Weight 166.26 g/mol [Sigma-Aldrich]

Appearance Viscous liquid [Sigma-Aldrich]

Density 0.973 g/mL at 25 °C [Sigma-Aldrich]

Boiling Point 230-240 °C [Sigma-Aldrich]

Optical Activity [α]²⁴/D -37° (neat) [Sigma-Aldrich]

Refractive Index (n20/D) 1.493 [Sigma-Aldrich]

Table 2: Spectroscopic Data for (1R)-(-)-Nopol
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¹H NMR (CDCl₃, 600 MHz) δ

(ppm)

¹³C NMR (CDCl₃, 150 MHz)

δ (ppm)
IR (KBr) ν (cm⁻¹)

5.36–5.35 (1H, m) 144.72 3370

3.62–3.58 (2H, m) 119.38 3025

2.40 (1H, dt, J = 8.6, 5.6 Hz) 59.98 2991

2.32–2.21 (4H, m) 45.61 2914

2.14–2.10 (1H, m) 40.72 2831

2.05 (1H, td, J = 5.6, 1.4 Hz) 40.22 1468

1.51 (1H, s) 37.90 1381

1.29 (3H, s) 31.76 1368

1.16 (1H, d, J = 8.6 Hz) 31.39 1046

0.86 (3H, s) 26.25

21.19

Data compiled from a study on Nopol-based 1,2,4-triazole-thioether compounds as potential

antifungal agents.[1]

Synthesis of (1R)-(-)-Nopol
(1R)-(-)-Nopol is primarily synthesized via the Prins reaction, which involves the acid-catalyzed

condensation of an alkene with an aldehyde.

General Reaction Scheme
The synthesis of Nopol is achieved through the reaction of (-)-β-pinene with paraformaldehyde,

typically in the presence of a Lewis or Brønsted acid catalyst.
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(1R)-(-)-NopolPrins Reaction
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General scheme for the synthesis of Nopol via the Prins reaction.

Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of (1R)-(-)-Nopol.

Materials:

(-)-β-Pinene

Paraformaldehyde

Anhydrous Zinc Chloride (catalyst)

Anhydrous solvent (e.g., toluene)

Sodium bicarbonate solution

Anhydrous magnesium sulfate

Standard laboratory glassware for organic synthesis

Procedure:

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux

condenser, and a nitrogen inlet is charged with anhydrous zinc chloride and the anhydrous

solvent.

(-)-β-Pinene is added to the stirred suspension.
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Paraformaldehyde is added portion-wise to the reaction mixture.

The reaction mixture is heated to a specified temperature (e.g., 60-80 °C) and stirred for a

set period (e.g., 24 hours), with reaction progress monitored by thin-layer chromatography

(TLC).

Upon completion, the reaction is cooled to room temperature and quenched by the slow

addition of a saturated sodium bicarbonate solution.

The organic layer is separated, and the aqueous layer is extracted with a suitable organic

solvent (e.g., diethyl ether).

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and concentrated under reduced pressure.

The crude product is purified by vacuum distillation or column chromatography to yield pure

(1R)-(-)-Nopol.

Note: Reaction conditions such as catalyst, solvent, temperature, and reaction time can

significantly influence the yield and selectivity of the reaction.

Applications in Drug Development
Nopol's rigid, chiral scaffold makes it an excellent starting material for the synthesis of a wide

range of biologically active molecules.

Nopol Derivatives as Bioactive Agents
Several studies have demonstrated the potential of Nopol derivatives in various therapeutic

areas.

Antifungal Agents: Novel Nopol-derived 1,3,4-thiadiazole-thiourea and 1,2,4-triazole-

thioether compounds have been synthesized and shown to exhibit significant in vitro

antifungal activity against a panel of plant pathogens.[1][2] For instance, certain 1,2,4-

triazole-thioether derivatives of Nopol displayed potent inhibition of Physalospora piricola.[1]

Antiplasmodial Agents: Nopol-based quinoline derivatives have been investigated as

potential antiplasmodial agents for the treatment of malaria. These compounds have shown
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promising activity, comparable to that of known antimalarials like primaquine.[3]

The general workflow for the development of these bioactive Nopol derivatives is outlined

below.

(1R)-(-)-Nopol
(Chiral Building Block)

Chemical Modification
(e.g., oxidation, esterification)

Nopol Intermediate
(e.g., Nopol aldehyde)

Coupling with
Bioactive Moieties

(e.g., 1,3,4-thiadiazole, quinoline)

Novel Nopol Derivatives

In Vitro & In Vivo
Biological Assays

Structure-Activity
Relationship (SAR) Studies

Lead Compound
Identification
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Workflow for the development of bioactive Nopol derivatives.

Nopol as a Chiral Synthon
Beyond its use in generating libraries of bioactive derivatives, Nopol serves as a valuable

chiral synthon in the total synthesis of complex natural products. The well-defined

stereochemistry of Nopol can be transferred to the target molecule, providing an efficient route

to enantiomerically pure compounds. This "chiral pool" approach is a powerful strategy in

modern organic synthesis.

Conclusion
(1R)-(-)-Nopol is a readily accessible and versatile chiral building block with significant

potential in organic synthesis and drug development. Its unique structural and stereochemical

features provide a robust platform for the design and synthesis of novel bioactive molecules.

The continued exploration of Nopol-based chemistry is expected to yield new therapeutic

agents and advance the field of asymmetric synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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